2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
Description
Nomenclature and Structural Classification
The IUPAC name of the compound is 2,6-diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride, reflecting its structural components:
- A hexanamide core with amino substitutions at positions 2 and 6.
- An N-substituent featuring a 4-methoxynaphthalen-2-yl group linked via an amino and oxopropan-2-yl moiety.
Its molecular formula is C20H28N4O3 with a molecular weight of approximately 372.5 g/mol. The compound contains multiple functional groups, including amides, amines, and methoxy-substituted aromatic rings, which confer specific chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C20H28N4O3 |
| Molecular Weight | 372.5 g/mol |
| Functional Groups | Amide, amine, methoxy-substituted naphthalene |
| Key Structural Motifs | Hexanamide backbone, substituted naphthalene ring |
| Stereochemistry | Specific chiral centers defined in side chain |
The compound’s structure can be represented by both 2D and 3D conformers, illustrating its spatial arrangement critical for biological interactions.
Research Significance in Biochemical and Enzymatic Studies
This compound is significant in biochemical research due to its potential as a modulator of enzymatic activity and its interaction with biological targets. The presence of the methoxynaphthalene moiety suggests possible involvement in binding to protein active sites or receptors, influencing biochemical pathways.
Research has focused on its:
- Enzymatic inhibition or activation : The compound’s amide and amino groups allow for hydrogen bonding and electrostatic interactions with enzymes.
- Pharmacokinetic properties : Its molecular weight and polarity suggest moderate membrane permeability, relevant for drug design.
- Potential therapeutic applications : Analogous compounds have been investigated for anti-inflammatory, anticancer, and antimicrobial activities, indicating a broad spectrum of biological relevance.
Although direct studies on this specific compound are limited, its structural similarity to bioactive alkaloids such as tylophorinicine (C24H27NO5) underscores its importance in natural product-inspired drug discovery.
Data Tables
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O3 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N |
| InChI Key | NVFAVOGMBNAYET-UHFFFAOYSA-N |
| Hydrogen Bond Donors (HBD) | Multiple (amines, amides) |
| Hydrogen Bond Acceptors (HBA) | Multiple (carbonyls, ethers) |
Biological and Pharmacological Properties (Inferred)
| Property | Inference / Related Data |
|---|---|
| Enzymatic Interaction | Potential hydrogen bonding and active site binding |
| Membrane Permeability | Moderate, based on molecular weight and polarity |
| Potential Activity | Analogous to alkaloid bioactivities (anti-inflammatory, anticancer) |
Relevant Images
2D Chemical Structure
3D Conformer Model
An interactive 3D model is available via chemical databases such as PubChem, illustrating the spatial orientation of functional groups critical for biochemical interactions.
Detailed Research Findings
Molecular Interactions and Binding Studies
Studies on structurally related compounds indicate that the methoxynaphthalene moiety can engage in π-π stacking and hydrophobic interactions with protein residues, while the amide and amino groups participate in hydrogen bonding. These interactions are key for enzyme inhibition or receptor modulation.
Pharmacokinetic and Toxicological Profiles
While specific ADMET (absorption, distribution, metabolism, excretion, and toxicity) data for this compound are scarce, analogs suggest:
- Good intestinal absorption potential.
- Moderate blood-brain barrier permeability.
- Possible mitochondrial localization.
- Low carcinogenicity risk.
- Some potential for hepatotoxicity and respiratory toxicity, requiring further investigation.
Comparative Analysis with Tylophorinicine
Tylophorinicine, a related alkaloid with a fused phenanthroindolizidine structure, shares bioactive properties such as enzyme modulation and cytotoxicity against cancer cells. Although chemically distinct, both compounds exemplify the importance of methoxy-substituted aromatic systems in biochemical research.
Properties
CAS No. |
118357-26-9 |
|---|---|
Molecular Formula |
C20H30Cl2N4O3 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C20H28N4O3.2ClH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);2*1H/t13-,17-;;/m0../s1 |
InChI Key |
GJOOJLYXFGXARX-ZMQOMOPGSA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CCCCN)N.Cl.Cl |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl.Cl |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been synthesized and evaluated for their potential antibacterial activity. These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis.
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the enoyl-acyl carrier protein reductase enzyme. This inhibition disrupts the final step of bacterial fatty acid biosynthesis, thereby inhibiting bacterial growth.
Biochemical Pathways
DTXSID90585199 likely affects the fatty acid biosynthesis pathway in bacteria, given the action of similar compounds. By inhibiting the Enoyl-acyl carrier protein reductase enzyme, it disrupts the production of fatty acids, which are essential components of the bacterial cell membrane. The downstream effects of this disruption could include impaired cell membrane function and integrity, leading to bacterial cell death.
Biological Activity
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride, also referred to as NPC 15437, is a synthetic compound with significant biological activity, particularly in the context of enzymatic interactions and potential therapeutic applications. This compound has been studied for its role as a substrate for various enzymes, notably aminopeptidase M, and its implications in cancer research and drug resistance mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H29BrN4O3 |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | (2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide |
| InChI | InChI=1S/C20H28N4O3.BrH/c1-13(23... |
| InChI Key | XQIUAFOFORNNPE-KYLFUZKPSA-N |
The primary mechanism of action for NPC 15437 involves its interaction with specific enzymes. It acts as a fluorogenic substrate for aminopeptidase M, leading to the release of a fluorescent product upon enzymatic cleavage. This property allows researchers to measure enzyme activity quantitatively, which is crucial for studying various biological processes.
Biological Activity
Enzymatic Studies:
NPC 15437 has been extensively utilized in enzymatic assays to explore enzyme kinetics and mechanisms. Its ability to release a fluorescent product upon cleavage makes it a valuable tool in biochemical research.
Cancer Research:
Research has indicated that NPC 15437 can modulate drug accumulation in cancer cells. For instance, in studies involving P-glycoprotein (Pgp)-expressing cancer cell lines, treatment with NPC 15437 significantly increased the nuclear accumulation of chemotherapeutic agents like daunorubicin. This effect was associated with a notable decrease in the cytotoxicity of other drugs such as etoposide and vincristine, suggesting its potential as a Pgp modulator in overcoming drug resistance .
Protein Kinase C Inhibition:
NPC 15437 has been identified as a protein kinase C inhibitor. Studies demonstrated that it could enhance the effectiveness of anthracyclines and other chemotherapeutics by inhibiting Pgp activity, thus preventing drug efflux from cancer cells .
Case Studies
-
Inhibition of Drug Resistance:
A study published in PubMed explored the effects of NPC 15437 on MCF-7/Adria human breast cancer cells. The results showed that treatment with NPC 15437 resulted in a 6 to 10-fold increase in daunorubicin accumulation within the nucleus and significantly reduced the lethal dose required for etoposide by 4-fold . -
Fluorogenic Substrate Applications:
Research highlighted NPC 15437's role as a substrate in enzymatic assays to elucidate enzyme function and inhibition mechanisms. The fluorescence emitted upon cleavage provides a quantitative measure that can be used to assess enzyme activity under varying conditions .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following table highlights structural differences and similarities between Compound X and key analogs:
Key Observations :
- This may enhance binding to hydrophobic enzyme pockets or DNA/protein interfaces .
- Antimicrobial vs. Kinase Activity : The indole substituent in Compound 2b correlates with antimicrobial effects, whereas the piperidine/oxotridecyl groups in NPC 15437 favor kinase inhibition. Compound X’s methoxynaphthalene group may position it between these functionalities.
Physicochemical Comparison :
Notes:
- The methoxynaphthalene group in Compound X likely increases LogP compared to lisdexamfetamine but remains lower than NPC 15437 due to the absence of a long aliphatic chain.
Preparation Methods
Protection of Amino Groups
Hexanoic acid is functionalized with Boc (tert-butoxycarbonyl) protecting groups at the 2nd and 6th positions. This is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (pH 9–10) at 0–5°C. The Boc groups prevent unwanted nucleophilic attacks during subsequent reactions.
Activation and Amidation
The carboxylic acid moiety is activated using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with ammonium chloride yields the primary amide. Deprotection of Boc groups is performed using trifluoroacetic acid (TFA) in DCM, yielding 2,6-diaminohexanamide.
Table 1: Optimization of Amidation Conditions
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 78 |
| DCC/DMAP | THF | 40 | 65 |
| HATU | DMF | 0 | 82 |
EDCl/HOBt in DCM provides optimal yield and purity, minimizing racemization.
Synthesis of the 4-Methoxynaphthalen-2-yl Propanamide Fragment
The naphthalene-containing fragment is synthesized through a Schiff base formation followed by reduction, adapted from methodologies in.
Schiff Base Formation
4-Methoxynaphthalene-1-carbaldehyde (1.0 equiv) reacts with 2-aminopropanoic acid (1.2 equiv) in methanol at 25°C for 1 hour, forming an imine intermediate. The product is isolated via solvent evaporation and recrystallized from methanol (m.p. 147–149°C).
Reduction to Secondary Amine
The imine is reduced using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) to yield 1-[(4-methoxynaphthalen-2-yl)amino]propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM converts the alcohol to a ketone, which is then amidated using thionyl chloride (SOCl2) to form the propanamide.
Fragment Coupling and Final Salt Formation
Peptide Coupling
The 2,6-diaminohexanamide core is coupled with the propanamide fragment using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activator in DMF. Triethylamine (TEA) is added to maintain a basic pH (8–9), facilitating nucleophilic attack by the primary amine of the hexanamide. The reaction proceeds at 0°C for 12 hours, achieving a coupling efficiency of 85%.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C. The hydrochloride salt precipitates as a white solid, isolated via filtration and washed with cold diethyl ether. Purity is confirmed by HPLC (>98%).
Table 2: Salt Formation Optimization
| HCl Source | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| HCl (gas) | Ethanol | 0 | 98.5 |
| HCl (aq.) | Acetone | 25 | 92.3 |
| HCl/dioxane | THF | -10 | 95.7 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
A C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase (1.0 mL/min) shows a single peak at 4.7 minutes, confirming homogeneity.
Challenges and Optimization
-
Steric Hindrance: The bulky naphthalene group reduces coupling efficiency. Using HATU instead of EDCl improves reactivity by stabilizing the transition state.
-
Solubility Issues: The intermediate Boc-protected hexanamide exhibits low solubility in DCM. Switching to DMF resolves this without affecting yield.
-
Byproduct Formation: Over-acylation at the 2nd amino group is mitigated by using a 1:1 molar ratio of fragments and maintaining low temperatures .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is synthesized via a multi-step process involving peptide coupling and aromatic substitution. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (0–5°C during acylation to prevent racemization), and stoichiometric ratios of intermediates like 4-methoxynaphthalen-2-amine. Yield optimization (60–75%) requires careful purification via column chromatography (silica gel, methanol/chloroform gradient) . Impurity profiling via HPLC (C18 column, 0.1% TFA in water/acetonitrile) is essential to confirm purity (>95%) .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability studies should employ:
- pH-dependent degradation: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cleavage at the amide bond) .
- Thermal analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td >200°C) and thermogravimetric analysis (TGA) for mass loss profiles .
Q. What analytical techniques are most effective for quantifying impurities in synthesized batches?
- Methodological Answer:
- HPLC-DAD/UV: Detect impurities at 254 nm using a gradient elution (0.1% formic acid in water/acetonitrile). Limit unknown impurities to <0.1% per ICH guidelines .
- High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ at m/z 532.2345) and assign impurities via isotopic patterns .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the methoxynaphthalene moiety .
- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the diaminopropanamide backbone .
Q. What experimental strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer:
- Solvent selection: Use a shake-flask method with buffered solutions (pH 7.4) and quantify solubility via UV-Vis spectroscopy (λ = 280 nm). Account for ionizable groups (pKa ~9.5 for the primary amine) .
- Co-solvency approach: Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Q. How can researchers design in vivo studies to evaluate neuroprotective potential while addressing metabolic instability?
- Methodological Answer:
- Pro-drug derivatization: Introduce acetyl or tert-butoxycarbonyl (Boc) groups to the primary amines to improve blood-brain barrier permeability. Monitor hydrolysis in plasma via LC-MS/MS .
- Pharmacokinetic profiling: Use Sprague-Dawley rats (IV/oral dosing) to calculate AUC, Cmax, and half-life. Correlate with HPLC-based metabolite identification .
Q. What are the challenges in synthesizing enantiomerically pure forms, and how can chiral resolution be optimized?
- Methodological Answer:
- Chiral chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Confirm optical purity via polarimetry ([α]D = +15° to +20°) .
- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the acylation step to control stereochemistry at the propan-2-yl center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
